![molecular formula C18H18F2N2O2 B4763971 1-(2,5-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B4763971.png)
1-(2,5-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine
Overview
Description
1-(2,5-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine, also known as DF-MP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been studied for its use in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 1-(2,5-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain, which are involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
1-(2,5-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, anxiety, and pain. Additionally, 1-(2,5-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine has been shown to modulate the activity of various receptors in the brain, including the 5-HT1A and 5-HT2A receptors.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2,5-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine is its high potency and selectivity for the serotonin and dopamine systems, which makes it a valuable tool for studying the role of these neurotransmitters in various physiological processes. However, one of the limitations of 1-(2,5-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Future Directions
There are several future directions for research on 1-(2,5-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2,5-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine and its potential therapeutic targets. Finally, the development of more stable analogs of 1-(2,5-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine could improve its utility as a research tool and potential therapeutic agent.
Scientific Research Applications
1-(2,5-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antidepressant, anxiolytic, and antinociceptive effects in animal models. Additionally, 1-(2,5-difluorobenzoyl)-4-(4-methoxyphenyl)piperazine has been studied for its potential use in the treatment of cancer and neurodegenerative diseases.
properties
IUPAC Name |
(2,5-difluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c1-24-15-5-3-14(4-6-15)21-8-10-22(11-9-21)18(23)16-12-13(19)2-7-17(16)20/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMJTIRLRDFNMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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